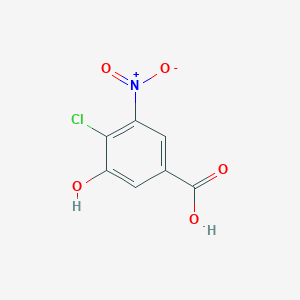

4-Chloro-3-hydroxy-5-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-3-hydroxy-5-nitrobenzoic acid is an organic compound with the molecular formula C7H4ClNO5 It is a derivative of benzoic acid, characterized by the presence of chloro, hydroxy, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-hydroxy-5-nitrobenzoic acid typically involves the nitration of 4-chloro-3-hydroxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-hydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 4-chloro-3-oxo-5-nitrobenzoic acid.

Reduction: Formation of 4-chloro-3-hydroxy-5-aminobenzoic acid.

Substitution: Formation of 4-methoxy-3-hydroxy-5-nitrobenzoic acid.

Scientific Research Applications

4-Chloro-3-hydroxy-5-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique functional groups.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-hydroxy-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and chloro groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-4-hydroxy-5-nitrobenzoic acid

- 4-Chloro-2-hydroxy-5-nitrobenzoic acid

- 4-Chloro-3-hydroxy-2-nitrobenzoic acid

Uniqueness

4-Chloro-3-hydroxy-5-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (hydroxy) groups on the benzene ring creates a unique electronic environment, making it a valuable compound for various applications.

Biological Activity

4-Chloro-3-hydroxy-5-nitrobenzoic acid (CHNBA) is a compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

CHNBA is characterized by the presence of a chloro group, a hydroxy group, and a nitro group on a benzoic acid backbone. Its molecular formula is C7H5ClN2O4, with a molecular weight of approximately 204.57 g/mol. The functional groups present in CHNBA contribute to its reactivity and biological interactions.

The mechanism of action of CHNBA is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the hydroxy and chloro groups can participate in hydrogen bonding, influencing the compound's activity .

Antimicrobial Activity

Research indicates that CHNBA exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentration (MIC) for these bacteria has been reported at approximately 39 µg/L .

Table 1: Antimicrobial Activity of CHNBA

| Bacterial Strain | MIC (µg/L) |

|---|---|

| Staphylococcus aureus | 39 |

| Enterococcus faecalis | 39 |

Anti-inflammatory Properties

CHNBA has also been explored for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. These properties make it a candidate for further research in inflammatory diseases.

Anticancer Activity

In addition to its antimicrobial and anti-inflammatory activities, CHNBA has shown promise in anticancer research. It has been evaluated for its ability to inhibit cancer cell proliferation, particularly in breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate that CHNBA is more active than some free ligands used in similar studies .

Table 2: Anticancer Activity of CHNBA Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| CHNBA Derivative 1 | 12 | MCF-7 (Breast Cancer) |

| CHNBA Derivative 2 | 8 | MCF-7 (Breast Cancer) |

Study 1: Inhibition of Cell Growth

A study conducted by researchers evaluated the effect of CHNBA on Tetrahymena pyriformis growth. The median effective concentration (EC50) was determined to be approximately 104.7 µM, indicating significant inhibition of cell proliferation at higher concentrations .

Study 2: Structural Analysis

Another study focused on the synthesis of copper(II) complexes involving CHNBA as a ligand. These complexes demonstrated enhanced anticancer activity compared to the free ligand, suggesting that metal coordination could amplify the biological effects of CHNBA derivatives .

Properties

Molecular Formula |

C7H4ClNO5 |

|---|---|

Molecular Weight |

217.56 g/mol |

IUPAC Name |

4-chloro-3-hydroxy-5-nitrobenzoic acid |

InChI |

InChI=1S/C7H4ClNO5/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10/h1-2,10H,(H,11,12) |

InChI Key |

KGCZGLPKENLELJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.